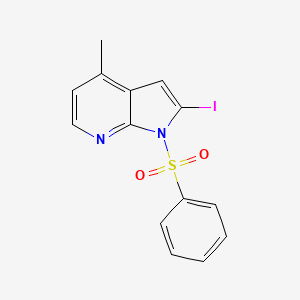
4-(Aminomethyl)-1-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-methylpiperidin-2-one is a chemical compound used in various applications. It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein .
Wissenschaftliche Forschungsanwendungen
Novel Methodologies in Compound Synthesis
- The synthesis and applications of paramagnetic amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide research provide insights into analyzing peptide backbone dynamics and secondary structures. TOAC, being the first spin label probe incorporated into peptides, suggests methodologies that could be relevant for synthesizing and studying compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one in the context of biophysical and biochemical analysis (Schreier et al., 2012).
Compound Applications in Drug Discovery
- DNA methyltransferase inhibitors, including nucleoside analogs, offer a window into the therapeutic potential of synthetic compounds in modulating epigenetic processes. Although 4-(Aminomethyl)-1-methylpiperidin-2-one is not directly related, the use of synthetic analogs for inhibiting enzymatic activity underscores the broader research applications of synthetic compounds in understanding disease mechanisms and therapeutic interventions (Goffin & Eisenhauer, 2002).
Exploring Chemical Space for Drug Development
- The exploration of spiropiperidines in drug discovery emphasizes the growing interest in three-dimensional chemical space for novel therapeutic agents. The review of synthetic strategies for constructing spiropiperidines over the last decade highlights the potential of compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one in medicinal chemistry and drug development processes (Griggs, Tape, & Clarke, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It has been found that similar compounds have been used as inhibitors targeting proteins such as menin and serine/threonine-protein kinase chk1 . These proteins play crucial roles in various cellular processes, including cell cycle regulation and gene expression.
Mode of Action
It is proposed that this compound may interact with its targets, influencing their structure and function . This interaction could potentially result in alterations in the proteins’ activity, leading to a range of biochemical and physiological effects.
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
A study on a similar compound, emamectin benzoate, showed that modifications in the molecule could ameliorate the pharmacokinetics of the compound . The ADME properties of a compound significantly impact its bioavailability and efficacy.
Result of Action
Based on its potential targets, it can be inferred that the compound may influence cellular processes such as cell cycle regulation and gene expression .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVHTNYTUGQGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680588 |
Source


|
| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-methylpiperidin-2-one | |
CAS RN |
1234616-57-9 |
Source


|
| Record name | 4-(Aminomethyl)-1-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B595209.png)


![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)



![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)